Bis(benzonitrile)palladium(II) bromide
Overview
Description
Bis(benzonitrile)palladium(II) bromide: is a coordination compound with the chemical formula 2(C6H5CN)·PdBr2 . It is a palladium complex where two benzonitrile molecules are coordinated to a palladium(II) center, which is also bonded to two bromide ions. This compound is known for its use as a catalyst in various organic synthesis reactions, particularly in cross-coupling reactions .
Mechanism of Action
Target of Action
Bis(benzonitrile)palladium(II) bromide is primarily used as a catalyst in various types of coupling reactions . Its primary targets are the reactants in these reactions, where it facilitates the formation of new bonds.
Mode of Action
The compound interacts with its targets by coordinating to the reactants and accelerating the reaction rate . It is particularly suitable for Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction .
Result of Action
The primary result of this compound’s action is the acceleration of the reaction rate, leading to faster and more efficient production of the desired products .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other substances in the reaction mixture . These factors can affect the compound’s ability to coordinate to the reactants and thus its catalytic activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(benzonitrile)palladium(II) bromide can be synthesized by reacting palladium(II) bromide with benzonitrile. The reaction typically involves dissolving palladium(II) bromide in acetonitrile and then adding benzonitrile to the solution. The mixture is then heated to facilitate the formation of the desired complex .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the same principles as laboratory synthesis but on a larger scale. This includes the use of larger reaction vessels, controlled heating, and purification processes to ensure the quality and yield of the product .
Chemical Reactions Analysis
Types of Reactions: Bis(benzonitrile)palladium(II) bromide is primarily involved in various cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions: These reactions typically require the presence of a base, a ligand, and sometimes a solvent. Common reagents include:
- Bases: Potassium carbonate, sodium carbonate, or cesium carbonate.
- Ligands: Phosphine ligands such as triphenylphosphine.
- Solvents: Toluene, dimethylformamide (DMF), or tetrahydrofuran (THF).
Major Products: The major products formed from these reactions are often biaryl compounds, alkenes, or other complex organic molecules, depending on the specific cross-coupling reaction being performed .
Scientific Research Applications
Bis(benzonitrile)palladium(II) bromide has a wide range of applications in scientific research, including:
- Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
- Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
- Medicine: Utilized in the development of new drugs and therapeutic agents.
- Industry: Applied in the production of fine chemicals, agrochemicals, and materials science .
Comparison with Similar Compounds
- Bis(benzonitrile)palladium(II) chloride
- Palladium(II) bromide
- Palladium(II) acetate
- Bis(acetonitrile)palladium(II) chloride
Comparison: Bis(benzonitrile)palladium(II) bromide is unique in its specific coordination environment and reactivity. Compared to bis(benzonitrile)palladium(II) chloride, it has different solubility and reactivity profiles due to the presence of bromide ions instead of chloride ions. Palladium(II) bromide and palladium(II) acetate are also used as catalysts but lack the specific coordination with benzonitrile, which can influence their catalytic properties and applications .
Properties
IUPAC Name |
benzonitrile;dibromopalladium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H5N.2BrH.Pd/c2*8-6-7-4-2-1-3-5-7;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDHIPXOBPPHTG-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.Br[Pd]Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2N2Pd | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00463954 | |
Record name | Bis(benzonitrile)palladium(II) bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00463954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15003-43-7 | |
Record name | Bis(benzonitrile)palladium(II) bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00463954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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